1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride
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Overview
Description
1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a chemical compound with the molecular formula C10H13Cl3N2O2S and a molecular weight of 331.65 g/mol . This compound is primarily used in proteomics research and is known for its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
The preparation of 1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride involves several synthetic routes. One common method includes the cyclization reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve a purity of over 99.5% . This method is suitable for industrial production due to its high yield and low cost .
Chemical Reactions Analysis
1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. For instance, in the synthesis of aripiprazole, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .
Comparison with Similar Compounds
1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride can be compared with other similar compounds such as:
2,3-Dichlorophenylpiperazine: This compound is a precursor in the synthesis of aripiprazole and shares similar chemical properties.
Cariprazine: Another piperazine derivative used as an antipsychotic agent.
3,4-Dichlorophenylpiperazine: Known for its activity as a serotonin receptor agonist.
The uniqueness of this compound lies in its specific structural features and its role as an intermediate in the synthesis of important pharmaceuticals .
Biological Activity
1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a piperazine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group is known for its ability to inhibit enzymes and modulate receptor activity, making it a candidate for drug development in areas such as:
- Antimicrobial activity : Its structure suggests potential interactions with bacterial enzymes.
- Anticancer properties : Similar compounds have shown efficacy against cancer cell lines by inhibiting cell proliferation.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group can interfere with bacterial growth by inhibiting folate synthesis, which is crucial for DNA replication. For instance, piperazine derivatives have been documented to possess activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that piperazine derivatives can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells. A study on piperazine-containing compounds demonstrated that certain derivatives exhibited cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Compound | Bacterial Strain | Concentration (µg/mL) | % Inhibition |
---|---|---|---|
This compound | S. aureus | 50 | 75% |
This compound | E. coli | 50 | 68% |
Case Study 2: Anticancer Activity
A series of piperazine derivatives including this compound were evaluated for their cytotoxic effects on MCF7 breast cancer cells. The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Doxorubicin | MCF7 | 0.5 |
This compound | MCF7 | 0.6 |
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-2-1-3-9(10(8)12)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMMJEVNWYOULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.